TAAR1 agonist 2

Description

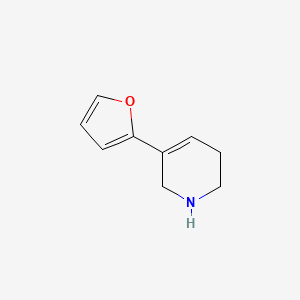

Propriétés

Formule moléculaire |

C9H11NO |

|---|---|

Poids moléculaire |

149.19 g/mol |

Nom IUPAC |

5-(furan-2-yl)-1,2,3,6-tetrahydropyridine |

InChI |

InChI=1S/C9H11NO/c1-3-8(7-10-5-1)9-4-2-6-11-9/h2-4,6,10H,1,5,7H2 |

Clé InChI |

MNGIUMZVCJGJCZ-UHFFFAOYSA-N |

SMILES canonique |

C1CNCC(=C1)C2=CC=CO2 |

Origine du produit |

United States |

Foundational & Exploratory

The Emergence of TAAR1 Agonism: A New Frontier in Schizophrenia Therapeutics

A Technical Guide to the Mechanism of Action of Novel TAAR1 Agonists

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The treatment of schizophrenia has long been dominated by therapeutics targeting the dopamine (B1211576) D2 receptor. However, these agents often fall short in addressing the full spectrum of symptoms and are associated with significant side effects. A promising new class of drugs, Trace Amine-Associated Receptor 1 (TAAR1) agonists, is poised to revolutionize the therapeutic landscape. This technical guide provides an in-depth exploration of the mechanism of action of TAAR1 agonists, with a focus on the front-running molecules ulotaront and ralmitaront (B610413). We delve into the intricate signaling pathways, present key preclinical and clinical data in a structured format, and provide detailed experimental protocols that have been pivotal in elucidating the function of these novel compounds.

Introduction: A Paradigm Shift in Antipsychotic Drug Development

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. For decades, the mainstay of treatment has been antipsychotics that primarily act as antagonists at the dopamine D2 receptor. While effective for many in managing positive symptoms, this approach is often accompanied by metabolic and extrapyramidal side effects, and a limited impact on negative and cognitive deficits.[1][2] The discovery and validation of TAAR1 as a therapeutic target represents a significant departure from the D2-centric model, offering a novel mechanism to modulate key neurotransmitter systems implicated in schizophrenia.[3][4]

TAAR1 is a G-protein coupled receptor (GPCR) that is expressed in key brain regions associated with the pathophysiology of schizophrenia, including the ventral tegmental area (VTA), dorsal raphe nucleus (DRN), and prefrontal cortex.[4][5] Its activation by endogenous trace amines or synthetic agonists provides a regulatory brake on dopamine, serotonin (B10506), and glutamate (B1630785) neurotransmission, offering a more nuanced approach to restoring neurotransmitter balance compared to direct receptor blockade.[4][[“]]

Key TAAR1 Agonists in Clinical Development

Two prominent TAAR1 agonists, ulotaront (SEP-363856) and ralmitaront (RO6889450), have progressed to clinical trials for the treatment of schizophrenia.[7]

-

Ulotaront (SEP-363856): A full agonist at TAAR1, ulotaront also exhibits agonist activity at the serotonin 5-HT1A receptor.[5][8] It was granted Breakthrough Therapy Designation by the U.S. Food and Drug Administration for the treatment of schizophrenia.[9]

-

Ralmitaront (RO6889450): A partial agonist at TAAR1, ralmitaront has been investigated for both positive and negative symptoms of schizophrenia.[10][11] However, its clinical development has faced challenges, with some trials being discontinued (B1498344) due to a lack of efficacy.[11][12]

Quantitative Pharmacology of TAAR1 Agonists

The following tables summarize the in vitro binding and functional activity of ulotaront and ralmitaront, as well as key clinical efficacy data.

| Compound | Target | Assay | Value | Reference(s) |

| Ulotaront | TAAR1 | EC50 | 0.14 µM | [5] |

| Emax | 101% | [5] | ||

| 5-HT1A | Ki | 0.28 µM | [5] | |

| EC50 | 2.3 µM | [5] | ||

| Emax | 75% | [5] | ||

| 5-HT1B | Ki | 1.9 µM | [5] | |

| 5-HT1D | Ki | 1.13 µM | [5] | |

| 5-HT7 | Ki | 0.03 µM | [5] | |

| D2 | EC50 (cAMP) | 10.44 µM | [3] | |

| Emax (cAMP) | 23.9% | [3] | ||

| Ralmitaront | TAAR1 | EC50 | 110.4 nM | [1][10] |

| Emax | 40.1% | [1] | ||

| 5-HT1A | - | No demonstrable activity | [10] | |

| D2 | - | No demonstrable activity | [10] |

Table 1: In Vitro Pharmacological Profile of Ulotaront and Ralmitaront. This table presents the binding affinities (Ki) and functional potencies (EC50) and efficacies (Emax) of ulotaront and ralmitaront at TAAR1 and other relevant receptors.

| Trial | Compound | Dose | Primary Endpoint | Change from Baseline (Drug) | Change from Baseline (Placebo) | p-value | Reference(s) |

| Phase 2 (4-week) | Ulotaront | 50-75 mg/day | PANSS Total Score | -17.2 | -9.7 | <0.001 | [5] |

| DIAMOND 1 (Phase 3) | Ulotaront | 50 mg/day | PANSS Total Score | -16.9 | -19.3 | Not significant | [9][13] |

| 75 mg/day | -19.6 | -19.3 | Not significant | [9][13] | |||

| DIAMOND 2 (Phase 3) | Ulotaront | 75 mg/day | PANSS Total Score | -16.4 | -14.3 | Not significant | [9][13] |

| 100 mg/day | -18.1 | -14.3 | Not significant | [9][13] | |||

| Phase 2 | Ralmitaront | - | PANSS Negative Symptoms | - | - | Discontinued (lack of efficacy) | [11][12][14] |

| Phase 2 | Ralmitaront | - | PANSS Positive Symptoms | - | - | Discontinued (lack of efficacy) | [11][12] |

Table 2: Clinical Efficacy of TAAR1 Agonists in Schizophrenia. This table summarizes the change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline in key clinical trials of ulotaront and the status of ralmitaront trials.

Core Mechanism of Action: A Multi-faceted Modulation of Neurotransmitter Systems

The therapeutic effects of TAAR1 agonists in schizophrenia are believed to stem from their ability to modulate the activity of three key neurotransmitter systems: dopamine, serotonin, and glutamate.[4][[“]]

Dopamine System Modulation

Hyperdopaminergic activity in the mesolimbic pathway is a cornerstone of the pathophysiology of positive symptoms in schizophrenia. TAAR1 agonists act as a "brake" on this system through several mechanisms:

-

Reduction of Dopamine Neuron Firing: TAAR1 activation in the VTA leads to the stimulation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which hyperpolarizes dopamine neurons and reduces their firing rate.[5][15][16]

-

Modulation of Dopamine Release: TAAR1 agonism can decrease the evoked release of dopamine in brain regions like the nucleus accumbens.[17]

-

Interaction with D2 Receptors: TAAR1 can form heterodimers with D2 receptors, leading to a complex interplay.[1][18] This interaction can enhance TAAR1-mediated β-arrestin 2 signaling, which in turn reduces the activity of glycogen (B147801) synthase kinase 3β (GSK3β), a pathway implicated in schizophrenia.[1][3][10]

Serotonin System Modulation

Dysregulation of the serotonin system is also implicated in schizophrenia. TAAR1 agonists can influence serotonergic neurotransmission:

-

Modulation of Serotonin Neuron Firing: Similar to their effect on dopamine neurons, TAAR1 agonists can reduce the firing rate of serotonin neurons in the dorsal raphe nucleus (DRN).[5][16]

-

Interaction with 5-HT1A Receptors: Some TAAR1 agonists, like ulotaront, also possess direct agonist activity at 5-HT1A receptors, which is thought to contribute to their anxiolytic and antidepressant-like effects.[5][8]

Glutamate System Modulation

Glutamatergic hypofunction, particularly in the prefrontal cortex, is linked to the negative and cognitive symptoms of schizophrenia. TAAR1 activation may help to normalize glutamate signaling:

-

Enhancement of NMDA Receptor Function: Preclinical studies suggest that TAAR1 activation can enhance the function of NMDA receptors in the prefrontal cortex, potentially alleviating cognitive deficits.[14]

-

Modulation of Glutamate Release: TAAR1 may also influence the release of glutamate, contributing to the overall balance of excitatory and inhibitory neurotransmission.[[“]]

Signaling Pathways

The intracellular signaling cascades initiated by TAAR1 activation are crucial to its modulatory effects.

Figure 1: TAAR1 Signaling Pathways. This diagram illustrates the primary Gαs/olf-cAMP-PKA pathway, the modulation of GIRK channels, and the interaction with the D2 receptor leading to β-arrestin 2-mediated inhibition of GSK3β.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize TAAR1 agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

-

Cell Preparation: HEK-293 cells stably expressing the human TAAR1 are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Assay Conditions: Membrane preparations are incubated with a specific radioligand (e.g., [3H]-labeled TAAR1-specific ligand) and varying concentrations of the test compound.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Figure 2: Radioligand Binding Assay Workflow. A flowchart outlining the key steps in determining the binding affinity of a compound to TAAR1.

In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals.

-

Probe Implantation: A microdialysis probe (e.g., 4 mm active membrane length) is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex or nucleus accumbens) of an anesthetized rat.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 0.2-2 µL/min).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

-

Drug Administration: The TAAR1 agonist is administered (e.g., intraperitoneally or subcutaneously), and sample collection continues.

-

Analysis: The concentration of dopamine and its metabolites in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in neurotransmitter levels from baseline are calculated and compared between treatment and vehicle groups.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents from individual neurons, providing insights into how TAAR1 agonists affect neuronal excitability.

-

Slice Preparation: The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices containing the VTA are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. VTA dopamine neurons are identified visually. A glass micropipette filled with an internal solution (e.g., potassium gluconate-based) is used to form a high-resistance "gigaseal" with the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.

-

Voltage-Clamp Recordings: The neuron's membrane potential is held at a constant voltage (e.g., -70 mV), and the currents flowing across the membrane are recorded. The effect of the TAAR1 agonist on holding current and agonist-evoked currents (e.g., by applying a D2 agonist) is measured.

-

Data Analysis: Changes in current amplitude and frequency are analyzed to determine the effect of the TAAR1 agonist on neuronal activity.

PCP-Induced Hyperactivity Model

This is a widely used animal model of the positive symptoms of schizophrenia.

-

Acclimation: Rats are habituated to the testing environment (e.g., an open-field arena).

-

Drug Administration: Animals are pre-treated with the TAAR1 agonist or vehicle, followed by an injection of phencyclidine (PCP) (e.g., 2-5 mg/kg, intraperitoneally) to induce hyperlocomotion.[19][20]

-

Locomotor Activity Measurement: Locomotor activity is recorded for a specific duration (e.g., 60-90 minutes) using an automated activity monitoring system.[19][21]

-

Data Analysis: The total distance traveled or the number of beam breaks is compared between the different treatment groups to assess the ability of the TAAR1 agonist to attenuate PCP-induced hyperactivity.

Novel Object Recognition Test

This test assesses cognitive function, particularly recognition memory, which is often impaired in schizophrenia.[12][22]

-

Habituation: Rats are habituated to the testing arena in the absence of any objects.

-

Familiarization Phase (T1): Each rat is placed in the arena with two identical objects and allowed to explore them for a set period (e.g., 3-5 minutes).[2][23]

-

Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific delay period (e.g., 1 hour to 24 hours).[2]

-

Test Phase (T2): The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded.

-

Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher discrimination index indicates better recognition memory.

Prepulse Inhibition (PPI) Test

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.[24]

-

Acclimation: The animal is placed in a startle chamber and allowed to acclimate to the environment with a constant background white noise (e.g., 65-70 dB).[7][25]

-

Test Session: The session consists of different trial types presented in a pseudorandom order:

-

Pulse-alone trials: A loud acoustic stimulus (startle pulse; e.g., 120 dB for 40-60 ms) is presented.[25][26]

-

Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse; e.g., 73-85 dB for 20-30 ms) precedes the startle pulse by a short interval (e.g., 50-120 ms).[25][26]

-

No-stimulus trials: Only the background noise is present.

-

-

Data Analysis: The startle response is measured as the peak amplitude of the whole-body flinch. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.

Figure 3: Experimental Workflows for Key Behavioral Models. This diagram illustrates the sequential steps involved in the PCP-induced hyperactivity model, the novel object recognition test, and the prepulse inhibition test.

Conclusion and Future Directions

TAAR1 agonists represent a groundbreaking approach to the treatment of schizophrenia, moving beyond the direct antagonism of dopamine D2 receptors. Their unique mechanism of action, involving the nuanced modulation of dopamine, serotonin, and glutamate systems, holds the promise of a therapeutic agent with a broader spectrum of efficacy and a more favorable side-effect profile. While the clinical development of some TAAR1 agonists has encountered hurdles, the wealth of preclinical and early clinical data continues to support the validity of this target. Further research is needed to fully elucidate the complex signaling networks engaged by TAAR1 activation and to identify patient populations most likely to benefit from this novel therapeutic strategy. The continued exploration of TAAR1 agonists will undoubtedly pave the way for a new era in the pharmacotherapy of schizophrenia and other neuropsychiatric disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. psychiatrictimes.com [psychiatrictimes.com]

- 5. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. med-associates.com [med-associates.com]

- 10. Trace amine-associated receptor 1 activation silences GSK3β signaling of TAAR1 and D2R heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 14. Up-regulation of the Trace Amine Receptor, TAAR-1, in the Prefrontal Cortex of Individuals Affected by Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Taar1-mediated modulation of presynaptic dopaminergic neurotransmission: role of D2 dopamine autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Functional Interaction between Trace Amine-Associated Receptor 1 and Dopamine D2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. imrpress.com [imrpress.com]

- 20. Acute and chronic phencyclidine effects on locomotor activity, stereotypy and ataxia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Novel Object Recognition [protocols.io]

- 24. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]

- 26. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]

The Core of Dopamine Modulation: A Technical Guide to TAAR1 Agonists

For Immediate Release

A Deep Dive into the Mechanism of Trace Amine-Associated Receptor 1 (TAAR1) Agonists and Their Pathways for Dopamine (B1211576) Modulation

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, elucidating the intricate mechanisms by which Trace Amine-Associated Receptor 1 (TAAR1) agonists modulate dopamine pathways. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling cascades, this document aims to provide a comprehensive understanding of this novel and promising class of therapeutic agents.

Executive Summary

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has emerged as a significant target for neuropsychiatric disorders, primarily due to its role as a modulator of monoaminergic systems, especially dopamine.[1][2][3] Unlike traditional antipsychotics that act as dopamine D2 receptor (D2R) antagonists, TAAR1 agonists offer a novel mechanism by "fine-tuning" dopaminergic activity, suggesting the potential for therapeutic efficacy with a more favorable side-effect profile.[4][5] Activation of TAAR1 initiates a cascade of intracellular events that ultimately impact dopamine synthesis, release, and reuptake. This guide explores these pathways in detail, presenting the foundational science and experimental evidence that underpins the therapeutic potential of TAAR1 agonists.

Quantitative Data Presentation: Agonist Efficacy and Potency

The potency and efficacy of various TAAR1 agonists are critical parameters in drug development. These are typically quantified by measuring the half-maximal effective concentration (EC50) and the maximum effect (Emax) in in-vitro functional assays, such as those measuring cyclic AMP (cAMP) accumulation.

Table 1: In Vitro Efficacy and Potency of Selected TAAR1 Agonists at Human TAAR1

| Compound | Type | EC50 (nM) | Emax (% of Reference Agonist) | Reference Agonist | Source(s) |

| Ulotaront (SEP-363856) | Synthetic Full Agonist | 38 - 140 | 101% - 109% | N/A | [6] |

| Ralmitaront (RO6889450) | Synthetic Partial Agonist | 110.4 | 40.1% | β-phenylethylamine (β-PEA) | [4][6][7] |

| RO5256390 | Synthetic Full Agonist | ~16 | 79% - 107% | β-phenylethylamine (β-PEA) | [8][9] |

| RO5263397 | Synthetic Partial Agonist | ~25 | 59% - 85% | β-phenylethylamine (β-PEA) | [8] |

| Compound 1 (S18616) | Oxazoline-based Agonist | 15 | >85% | Tyramine | [10] |

| Compound 23 | Phenyl-based Oxazoline | 23 | >85% | Tyramine | [10] |

| LK00764 | 1,2,4-triazole derivative | 4.0 | N/A | N/A | [2] |

| Halostachine | Phenethylamine Alkaloid | 74,000 | 104% | Phenethylamine | [6] |

Note: EC50 and Emax values can vary based on the specific assay conditions and cell systems used. Data is compiled from multiple sources for comparison.

Core Signaling Pathways of TAAR1 Activation

TAAR1 is primarily a Gs protein-coupled receptor, though it can also engage other signaling pathways, including Gq and G protein-independent mechanisms involving β-arrestin.[3] Its activation leads to a cascade of events that modulate neuronal function.

Canonical Gs-Protein Signaling Pathway

The primary and best-characterized signaling pathway for TAAR1 involves its coupling to the stimulatory G protein, Gαs.[11]

-

Agonist Binding: A TAAR1 agonist binds to the receptor.

-

Gαs Activation: This induces a conformational change in TAAR1, leading to the activation of the associated Gαs protein.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC).

-

cAMP Production: AC catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][12]

-

PKA Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[12]

-

Downstream Phosphorylation: PKA then phosphorylates various downstream targets, including ion channels and transcription factors, altering neuronal excitability and gene expression.

Dopamine Modulation Pathways

The therapeutic effects of TAAR1 agonists in psychosis are primarily attributed to their ability to modulate hyperdopaminergic states. This is achieved through several interconnected mechanisms.

Regulation of the Dopamine Transporter (DAT)

TAAR1 activation directly influences the function of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft.

-

TAAR1-PKA/PKC Activation: Following TAAR1 activation, both PKA and Protein Kinase C (PKC) can be activated.[12]

-

DAT Phosphorylation: These kinases phosphorylate the DAT.

-

DAT Internalization & Efflux: Phosphorylation can lead to two outcomes: the internalization of DAT from the cell membrane (a form of non-competitive reuptake inhibition) and a reversal of transporter function, causing dopamine efflux (the pumping of dopamine out of the presynaptic terminal).[13] Both actions increase extracellular dopamine concentration locally.

Interaction with Dopamine D2 Autoreceptors

A crucial mechanism for dopamine modulation is the functional and physical interaction between TAAR1 and the dopamine D2 autoreceptor, a key regulator of dopamine synthesis and release.

-

Heterodimerization: TAAR1 and D2 receptors can form heterodimers on the cell surface.[14] This interaction is a key point of signal integration.

-

Modulation of D2R Signaling: In the presence of a D2R agonist, the TAAR1-D2R complex enhances β-arrestin 2 recruitment.[13]

-

GSK3β Pathway: The enhanced β-arrestin signaling leads to a reduction in the activity of Glycogen Synthase Kinase 3β (GSK3β), a pathway implicated in psychiatric disorders.[13][15]

-

Negative Feedback: By potentiating the function of the D2 autoreceptor, TAAR1 agonists enhance the natural negative feedback loop, leading to reduced dopamine neuron firing and decreased dopamine release.[14] This acts as a "brake" on a hyperdopaminergic system.

Key Experimental Protocols

The characterization of TAAR1 agonists and their effects on dopamine modulation relies on a suite of specialized in vitro and ex vivo assays.

Protocol: cAMP Accumulation Assay in HEK293 Cells

This assay quantifies the ability of an agonist to stimulate the TAAR1-Gs pathway by measuring intracellular cAMP levels.

Objective: To determine the EC50 and Emax of a test compound at the human TAAR1 receptor.

Materials:

-

HEK293 cells stably or transiently expressing human TAAR1.[11][16]

-

Cell culture medium (e.g., DMEM with 10% FBS).[17]

-

Assay buffer (e.g., HBSS with HEPES).

-

Test compound (TAAR1 agonist) at various concentrations.

-

Reference agonist (e.g., β-phenylethylamine).

-

Forskolin (positive control for adenylyl cyclase activation).[18]

-

cAMP detection kit (e.g., GloSensor™ cAMP Assay, HTRF, or ELISA-based).[16][18]

-

White, opaque 96- or 384-well microplates.

Methodology:

-

Cell Seeding: Seed TAAR1-expressing HEK293 cells into white microplates at a pre-determined optimal density and allow them to adhere overnight.[17]

-

Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in assay buffer.

-

Assay Initiation: Remove culture medium from cells and replace with assay buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation).

-

Compound Addition: Add the diluted compounds to the respective wells. Include wells for vehicle control (basal level) and a maximal stimulation control (e.g., Forskolin).

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow for cAMP production.[19]

-

Detection: Lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's protocol.

-

Signal Measurement: Read the plate on a luminometer, fluorometer, or spectrophotometer appropriate for the detection kit.

-

Data Analysis: Convert the raw signal to cAMP concentration. Plot the concentration-response curve (log[agonist] vs. response) and fit the data using a four-parameter logistic equation to determine EC50 and Emax values.

Protocol: Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Release

FSCV is an electrochemical technique used to measure real-time changes in dopamine concentration in ex vivo brain slices with high temporal and spatial resolution.[5]

Objective: To measure the effect of a TAAR1 agonist on electrically evoked dopamine release in a specific brain region (e.g., Nucleus Accumbens).

Materials:

-

Rodent brain slicer (vibratome).[20]

-

Carbon-fiber microelectrode.

-

FSCV system (voltammetry amplifier, data acquisition software).

-

Bipolar stimulating electrode.

-

Perfusion system with artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2.

-

Test compound (TAAR1 agonist).

Methodology:

-

Brain Slice Preparation: Acutely prepare coronal brain slices (e.g., 300 µm thick) containing the region of interest (e.g., nucleus accumbens) from a rodent.[20]

-

Slice Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 31-33°C.[21]

-

Electrode Placement: Lower the carbon-fiber microelectrode and the stimulating electrode into the target brain region.

-

Baseline Recording: Apply a triangular voltage waveform (-0.7V to +1.3V and back at 800 V/s) to the carbon fiber electrode.[21] Elicit dopamine release by applying a single electrical pulse (e.g., 0.6 mA) every 2.5 minutes until a stable baseline of evoked dopamine release is established.[21]

-

Drug Application: Bath-apply the TAAR1 agonist at the desired concentration via the perfusion system.

-

Post-Drug Recording: Continue to evoke and record dopamine release every 2.5 minutes in the presence of the drug.

-

Data Analysis: The resulting current is plotted against the applied voltage to generate a cyclic voltammogram, which provides a chemical signature for dopamine. The peak oxidation current is proportional to the dopamine concentration. Compare the peak dopamine concentration before and after drug application to quantify the modulatory effect.[22]

Protocol: Co-Immunoprecipitation (Co-IP) for TAAR1-D2R Interaction

Co-IP is used to demonstrate a physical interaction between two proteins (e.g., TAAR1 and D2R) within a cellular context.

Objective: To determine if TAAR1 and D2R form a protein complex in co-transfected cells.

Materials:

-

HEK293 cells co-transfected with epitope-tagged versions of TAAR1 (e.g., HA-TAAR1) and D2R (e.g., FLAG-D2R).[23]

-

Cell lysis buffer (non-denaturing, e.g., containing Triton X-100 or NP-40).

-

Antibody against one epitope tag for immunoprecipitation (the "bait," e.g., anti-HA antibody).

-

Protein A/G-conjugated beads (e.g., agarose (B213101) or magnetic).

-

Wash buffer.

-

SDS-PAGE and Western blotting reagents.

-

Antibody against the second epitope tag for detection (the "prey," e.g., anti-FLAG antibody).

Methodology:

-

Cell Lysis: Harvest co-transfected cells and lyse them in ice-cold lysis buffer to solubilize membrane proteins while preserving protein-protein interactions.[24]

-

Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Add the "bait" antibody (e.g., anti-HA) to the pre-cleared lysate and incubate (e.g., 4°C for 2-4 hours) to allow the antibody to bind to the HA-TAAR1 protein.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.[24]

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with the "prey" antibody (e.g., anti-FLAG). A band corresponding to the molecular weight of FLAG-D2R indicates that it was pulled down with HA-TAAR1, confirming an interaction.[25]

Conclusion

TAAR1 agonists represent a paradigm shift in the pharmacological approach to disorders characterized by dopamine dysregulation. By acting as modulators rather than direct antagonists, they leverage the brain's endogenous regulatory mechanisms. The core of their action lies in a multi-faceted approach: direct influence over the dopamine transporter's function and a sophisticated functional interaction with D2 autoreceptors to temper dopamine release. The quantitative data, signaling pathways, and experimental protocols detailed in this guide provide a robust framework for understanding and advancing the research and development of this exciting therapeutic class. Continued exploration of these pathways will be crucial for unlocking the full potential of TAAR1 agonists in neuropsychiatric medicine.

References

- 1. Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Comparison of Ulotaront (SEP-363856) and Ralmitaront (RO6889450): Two TAAR1 Agonist Candidate Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The trace amine-associated receptor 1 agonists – non-dopaminergic antipsychotics or covert modulators of D2 receptors? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Postsynaptic D2 dopamine receptor supersensitivity in the striatum of mice lacking TAAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 17. promegaconnections.com [promegaconnections.com]

- 18. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices [protocols.io]

- 21. protocols.io [protocols.io]

- 22. Applying a Fast-Scan Cyclic Voltammetry to Explore Dopamine Dynamics in Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Functional Interaction between Trace Amine-Associated Receptor 1 and Dopamine D2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. med.emory.edu [med.emory.edu]

- 25. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

Endogenous Ligands for Trace Amine-Associated Receptor 1 (TAAR1) and Their Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has emerged as a critical modulator of monoaminergic neurotransmission, influencing a wide range of physiological and pathological processes within the central nervous system and periphery. Unlike classical monoamine receptors, TAAR1 is activated by a unique class of endogenous ligands, including trace amines, certain monoamine neurotransmitters, and thyroid hormone metabolites. This technical guide provides a comprehensive overview of the endogenous ligands for TAAR1, their functional implications, and the experimental methodologies used to characterize their interactions with the receptor.

Endogenous Ligands for TAAR1

The primary endogenous ligands for TAAR1 can be categorized into three main groups: trace amines, classical monoamine neurotransmitters, and thyronamines. These molecules are structurally related to classical biogenic amines but are present at much lower concentrations in mammalian tissues.

Trace Amines

Trace amines are a group of endogenous compounds derived from the decarboxylation of aromatic amino acids. Key trace amine ligands for TAAR1 include:

-

β-phenethylamine (PEA): A structural analog of amphetamine, PEA is found in the brain and is associated with stimulant-like effects.

-

p-Tyramine: Derived from tyrosine, tyramine (B21549) is present in various tissues and is known for its role in regulating blood pressure.

-

Tryptamine (B22526): Synthesized from tryptophan, tryptamine is the backbone for several psychedelic compounds and is found in the mammalian brain.

-

Octopamine (B1677172): A close analog of norepinephrine, octopamine is involved in various physiological processes, including energy metabolism.

Monoamine Neurotransmitters

While TAAR1 is distinct from classical monoamine receptors, it can be activated by some of the same neurotransmitters, albeit with different potencies.

-

Dopamine (B1211576): A key neurotransmitter in reward, motivation, and motor control.

-

Serotonin (5-HT): Although its activity at human TAAR1 is low, it shows some agonistic properties in other species.[1]

Thyronamines

Thyronamines are derivatives of thyroid hormones that have been identified as potent endogenous ligands for TAAR1.

-

3-iodothyronamine (T₁AM): A decarboxylated and deiodinated metabolite of thyroid hormone, T₁AM is one of the most potent endogenous agonists of TAAR1 discovered to date.[1]

Quantitative Data: Ligand Binding Affinities and Potencies

The interaction of endogenous ligands with TAAR1 has been quantified across different species using various in vitro assays. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of key endogenous ligands for human, rat, and mouse TAAR1.

Table 1: Binding Affinities (Ki, in nM) of Endogenous Ligands for TAAR1

| Ligand | Human TAAR1 | Rat TAAR1 | Mouse TAAR1 |

| p-Tyramine | - | - | - |

| β-phenethylamine | - | - | - |

| 3-iodothyronamine | - | - | 0.9 |

Table 2: Functional Potencies (EC50, in nM) of Endogenous Ligands for TAAR1 (cAMP Accumulation Assays)

| Ligand | Human TAAR1 | Rat TAAR1 | Mouse TAAR1 |

| p-Tyramine | 214 - 414.9 | 69 | ~100-1400 |

| β-phenethylamine | 80.6 - 324 | 240 | ~100-1400 |

| Octopamine | >1000 | >1000 | - |

| Dopamine | >1000 | >1000 | - |

| Tryptamine | >1000 | 240 | ~1500-45000 |

| 3-iodothyronamine | 742.6 | 14 | ~10-100 |

Note: EC50 values can vary depending on the specific experimental conditions and cell lines used.

Functional Role of TAAR1 Activation

Activation of TAAR1 by its endogenous ligands leads to a cascade of intracellular signaling events that modulate the activity of monoaminergic systems, including those of dopamine, norepinephrine, and serotonin. This modulation has significant implications for various physiological and pathological states.

Modulation of Monoaminergic Neurotransmission

TAAR1 is often co-expressed with monoamine transporters (DAT, NET, SERT) and autoreceptors (e.g., D2 dopamine receptor) in presynaptic neurons. Its activation can lead to:

-

Reduced firing rate of monoaminergic neurons: TAAR1 agonists have been shown to decrease the firing rate of dopamine neurons in the ventral tegmental area (VTA).

-

Internalization of monoamine transporters: TAAR1 activation can induce the internalization of dopamine transporters, thereby reducing dopamine reuptake.

-

Modulation of neurotransmitter release: TAAR1 can influence the release of dopamine and other monoamines.

These effects collectively suggest that TAAR1 acts as a "brake" or a rheostat on monoaminergic systems, preventing excessive neurotransmitter signaling.

Central Nervous System Functions

The modulatory role of TAAR1 in monoaminergic systems translates to its involvement in a variety of CNS functions and disorders:

-

Psychosis and Schizophrenia: Dysregulation of dopaminergic and glutamatergic signaling is a hallmark of schizophrenia. TAAR1 agonists have shown antipsychotic-like effects in preclinical models by attenuating hyperdopaminergic states.

-

Addiction: By modulating the reward circuitry, TAAR1 activation can reduce the reinforcing effects of drugs of abuse, such as amphetamines and cocaine.

-

Mood and Cognition: TAAR1 is expressed in brain regions involved in mood regulation and cognitive processes. Its activation may have therapeutic potential for depression and cognitive deficits.

Peripheral Functions

TAAR1 is also expressed in various peripheral tissues, including the immune system, pancreas, and stomach, suggesting roles in:

-

Immune regulation: TAAR1 is present on lymphocytes and can modulate immune responses.

-

Metabolic control: TAAR1 activation in pancreatic beta-cells can influence insulin (B600854) secretion.

Signaling Pathways

TAAR1 is primarily coupled to the Gαs and Gαq G proteins. Ligand binding initiates a conformational change in the receptor, leading to the activation of downstream signaling cascades.

Experimental Protocols

Characterizing the interaction of endogenous ligands with TAAR1 involves a variety of in vitro and in vivo experimental techniques. Below are detailed protocols for two key in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for TAAR1.

Detailed Methodology:

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the TAAR1 of interest (human, rat, or mouse) are cultured in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic).

-

Cells are harvested, washed with PBS, and pelleted by centrifugation.

-

The cell pellet is homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2) using a Polytron homogenizer.

-

The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the membrane preparation, a fixed concentration of a suitable TAAR1 radioligand (e.g., [³H]-epinephrine), and varying concentrations of the unlabeled endogenous ligand to be tested.

-

Non-specific binding is determined in the presence of a high concentration of a known TAAR1 ligand.

-

The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Separation and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding at each concentration of the unlabeled ligand is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as percent specific binding versus the log concentration of the unlabeled ligand.

-

The IC50 value is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to activate TAAR1 and stimulate the production of cyclic AMP (cAMP), a key second messenger in the Gαs signaling pathway.

Detailed Methodology:

-

Cell Preparation:

-

HEK293 cells stably or transiently expressing TAAR1 are seeded into 96- or 384-well plates and allowed to adhere overnight.

-

-

Assay Procedure:

-

The cell culture medium is removed, and cells are washed with an assay buffer.

-

Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for a short period (e.g., 30 minutes) to prevent the degradation of cAMP.

-

Varying concentrations of the endogenous ligand are added to the wells, and the cells are incubated for a specific time (e.g., 30-60 minutes) at 37°C to stimulate cAMP production.

-

-

cAMP Detection:

-

Following stimulation, the cells are lysed to release the accumulated intracellular cAMP.

-

The concentration of cAMP in the cell lysates is quantified using a commercially available detection kit. Common methods include:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that uses antibodies to detect cAMP.

-

Bioluminescence Resonance Energy Transfer (BRET): A live-cell assay that uses a genetically encoded cAMP biosensor.

-

-

-

Data Analysis:

-

The measured signal (e.g., fluorescence, absorbance, or luminescence) is proportional to the amount of cAMP produced.

-

The data are plotted as the cAMP response versus the log concentration of the ligand.

-

The EC50 value, which is the concentration of the ligand that produces 50% of the maximal response, is determined by non-linear regression analysis of the dose-response curve.

-

Conclusion

The identification of endogenous ligands for TAAR1 has been a pivotal step in understanding the physiological roles of this once-orphan receptor. Trace amines, along with certain monoamine neurotransmitters and thyronamines, act as key signaling molecules that fine-tune the activity of critical monoaminergic systems. The ability of TAAR1 to modulate these systems underscores its potential as a therapeutic target for a range of neuropsychiatric and metabolic disorders. The experimental protocols detailed in this guide provide a foundation for the continued investigation of TAAR1 pharmacology and the development of novel therapeutics targeting this important receptor.

References

The Intricate Web of TAAR1 Agonist Signaling: A Technical Guide for Researchers

An in-depth exploration of the downstream signaling cascades initiated by Trace Amine-Associated Receptor 1 (TAAR1) agonists, providing a crucial resource for scientists and drug development professionals in neuropsychiatry and beyond.

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia, depression, and addiction. As a G protein-coupled receptor (GPCR) activated by endogenous trace amines, as well as synthetic compounds, understanding its complex downstream signaling is paramount for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core signaling cascades modulated by TAAR1 agonists, complete with quantitative data, detailed experimental protocols, and visual pathway representations to facilitate further research and drug discovery.

Core Signaling Pathways of TAAR1

TAAR1 activation initiates a cascade of intracellular events primarily through its coupling to several G protein subtypes, as well as through G protein-independent mechanisms involving β-arrestins. The primary signaling pathways include the Gαs/cAMP, Gαq/PLC, and Gα12/13/RhoA pathways.

The Canonical Gαs/cAMP Pathway

The most well-characterized signaling cascade for TAAR1 is its coupling to the stimulatory G protein, Gαs.[1][2] Agonist binding to TAAR1 promotes the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the βγ dimer and subsequent activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger.[1]

Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[1] PKA, in turn, phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), ion channels, and other kinases, thereby modulating neuronal excitability, gene expression, and synaptic plasticity.[3]

The Gαq/PLC and Gα12/13/RhoA Pathways

Emerging evidence suggests that TAAR1 can also couple to other G protein families, including Gαq and Gα12/13, leading to functional selectivity where different agonists can preferentially activate distinct pathways.[[“]][5]

Coupling to Gαq activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[6]

Activation of the Gα12/13 pathway leads to the stimulation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA influences a variety of cellular processes, including cytoskeletal dynamics, cell migration, and smooth muscle contraction.

References

- 1. Trace amine-associated receptor 1 regulation of methamphetamine-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

The Role of Trace Amine-Associated Receptor 1 (TAAR1) in Modulating Glutamatergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has emerged as a critical modulator of monoaminergic and glutamatergic neurotransmission.[1][2][3][4][5] Initially recognized for its influence on dopamine (B1211576), serotonin, and norepinephrine (B1679862) systems, a growing body of evidence now firmly establishes TAAR1 as a significant regulator of glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system. Dysregulation of glutamatergic signaling is implicated in the pathophysiology of numerous neuropsychiatric disorders, including schizophrenia, depression, and addiction. This technical guide provides an in-depth examination of the mechanisms by which TAAR1 modulates glutamatergic neurotransmission, presenting key experimental findings, detailed methodologies, and the underlying signaling pathways.

TAAR1's Influence on Glutamate Receptor Function

TAAR1 activation exerts a profound influence on the function of ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This modulation occurs at the level of receptor expression, phosphorylation, and overall synaptic activity.

Modulation of NMDA Receptors

Studies utilizing TAAR1 knockout (TAAR1-KO) mice have revealed a crucial role for this receptor in maintaining normal NMDA receptor function. In the prefrontal cortex (PFC) of these mice, a significant reduction in NMDA receptor-mediated currents is observed.[2][3] This is accompanied by a decrease in the surface expression of the obligatory GluN1 subunit and the GluN2B subunit of the NMDA receptor.[2][3][5] Furthermore, the phosphorylation of the GluN1 subunit at serine 896 is diminished in TAAR1-KO mice, indicating a disruption in the signaling cascades that regulate NMDA receptor activity.[2][3]

Conversely, pharmacological activation of TAAR1 with selective agonists has been shown to enhance NMDA receptor function. For instance, treatment of cultured cortical neurons with a TAAR1 agonist leads to a significant increase in the phosphorylation of the GluN1 subunit at serine 896.[2] Moreover, TAAR1 agonists can rescue the deficits in NMDA receptor surface expression induced by pathological insults like β-amyloid.[6]

Impact on AMPA Receptors

The influence of TAAR1 on AMPA receptors appears to be more complex and potentially secondary to its effects on NMDA receptors. While some studies report no significant alterations in total AMPA receptor levels or phosphorylation in TAAR1-KO mice, others have observed an increase in AMPA receptor-mediated currents.[2][3] This could be a compensatory mechanism to counteract the reduced NMDA receptor function.

Quantitative Analysis of TAAR1's Effect on Glutamatergic Synaptic Transmission

The following tables summarize the key quantitative findings from electrophysiological and biochemical studies investigating the impact of TAAR1 on glutamatergic neurotransmission.

Table 1: Electrophysiological Effects of TAAR1 Deletion in Mouse Prefrontal Cortex Neurons

| Parameter | Wild-Type (WT) | TAAR1-KO | Percentage Change | Reference |

| NMDA/AMPA Ratio | Normalized to 100% | Decreased | ↓ (Specific % not stated) | [2][3] |

| mEPSC Amplitude (NMDA) | Baseline | Decreased | ↓ | [2][3] |

| mEPSC Frequency (NMDA) | Baseline | Decreased | ↓ | [2][3] |

Table 2: Effects of TAAR1 Deletion on NMDA Receptor Subunit Expression and Phosphorylation in Mouse Prefrontal Cortex

| Protein/Phospho-site | Wild-Type (WT) | TAAR1-KO | Percentage Change | Reference |

| GluN1 Subunit | Normalized to 100% | ~75% of WT | ↓ ~25% | [2][3] |

| p-S896-GluN1 | Normalized to 100% | ~60% of WT | ↓ ~40% | [2][3] |

| GluN2B Subunit | Normalized to 100% | ~70% of WT | ↓ ~30% | [2][3] |

| p-S1303-GluN2B | Normalized to 100% | ~80% of WT | ↓ ~20% | [2][3] |

Table 3: Effect of TAAR1 Agonist (ulotaront) on Glutamatergic Synaptic Events in Mouse Striatal and Hippocampal Slices

| Condition | Effect on Spontaneous Glutamatergic Transmission | Effect on Evoked Excitatory Synaptic Transmission | Reference |

| Ulotaront Application | Reduced | Potentiated | [1][7] |

TAAR1's Role in Glutamate Release and Uptake

Beyond direct receptor modulation, TAAR1 also influences glutamatergic neurotransmission by regulating the release and clearance of glutamate from the synaptic cleft.

Modulation of Glutamate Release

TAAR1 activation has been shown to reduce glutamate release in certain brain regions. In vivo microdialysis studies could be employed to quantify these effects. For instance, local perfusion of a TAAR1 agonist into the striatum could be expected to decrease potassium-evoked glutamate efflux. This effect is likely mediated by TAAR1's interaction with presynaptic terminals, potentially through its interplay with dopamine D2 receptors which are known to inhibit glutamate release.

Regulation of Glutamate Uptake

TAAR1 has been found to modulate the function of the excitatory amino acid transporter 2 (EAAT2), a key protein responsible for clearing glutamate from the synapse.[2][8] Overexpression of TAAR1 in astrocytes has been shown to reduce the expression of EAAT2, leading to impaired glutamate clearance.[2] This suggests that under certain conditions, TAAR1 activation could lead to an increase in extracellular glutamate levels by inhibiting its uptake.

Signaling Pathways Underlying TAAR1-Mediated Glutamate Modulation

TAAR1 is known to couple to multiple G proteins, primarily Gs and Gq, initiating downstream signaling cascades that ultimately impact glutamatergic function.[1][7][9][10]

Gs-cAMP-PKA Pathway

Activation of the Gs protein by TAAR1 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][9] PKA can then phosphorylate various downstream targets, including transcription factors and components of the glutamatergic synapse, such as the NMDA receptor. The increased phosphorylation of the GluN1 subunit observed upon TAAR1 agonist treatment is likely mediated by this pathway.

Gq-PLC-PKC Pathway

TAAR1 can also couple to Gq proteins, activating Phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium and the activation of Protein Kinase C (PKC). The PKC pathway is known to be involved in the trafficking and phosphorylation of both NMDA and AMPA receptors, providing another avenue for TAAR1-mediated modulation.

Interaction with Dopamine D2 Receptors

A significant aspect of TAAR1's modulatory role involves its ability to form heterodimers with dopamine D2 receptors (D2R).[11][12] This interaction can alter the signaling properties of both receptors. For instance, in TAAR1-D2R heteromers, TAAR1 activation can reduce GSK3β signaling, a pathway implicated in the pathophysiology of schizophrenia.[11][12] Given the known influence of D2Rs on glutamate release, this heteromerization provides a key mechanism by which TAAR1 can indirectly modulate glutamatergic transmission.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of TAAR1's role in glutamatergic neurotransmission.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure NMDA and AMPA receptor-mediated currents in neurons.

Protocol:

-

Slice Preparation: Coronal brain slices (300-350 µm) containing the region of interest (e.g., prefrontal cortex) are prepared from adult mice in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Recording: Whole-cell patch-clamp recordings are performed on visually identified pyramidal neurons.

-

Solutions:

-

External Solution (aCSF): Contains (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose, saturated with 95% O2/5% CO2.

-

Internal Solution (for recording NMDA/AMPA currents): Contains (in mM): 130 Cs-methanesulfonate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, and 5 QX-314, with pH adjusted to 7.3 with CsOH.

-

-

Current Isolation:

-

AMPA Currents: Neurons are voltage-clamped at -70 mV.

-

NMDA Currents: Neurons are voltage-clamped at +40 mV to relieve the magnesium block.

-

-

Data Analysis: The NMDA/AMPA ratio is calculated by dividing the peak amplitude of the NMDA current by the peak amplitude of the AMPA current. Miniature excitatory postsynaptic currents (mEPSCs) are recorded in the presence of tetrodotoxin (B1210768) (TTX) to block action potentials.

Western Blot Analysis of NMDA Receptor Subunits

Objective: To quantify the expression and phosphorylation of NMDA receptor subunits.

Protocol:

-

Tissue Preparation: The prefrontal cortex is dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for GluN1, p-S896-GluN1, GluN2B, and p-S1303-GluN2B.

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Co-immunoprecipitation of TAAR1-D2R Heteromers

Objective: To demonstrate the physical interaction between TAAR1 and D2 receptors in brain tissue.

Protocol:

-

Tissue Lysis: Brain tissue (e.g., striatum) is homogenized in a non-denaturing lysis buffer containing a mild detergent (e.g., 1% digitonin (B1670571) or 0.5% NP-40) and protease inhibitors.

-

Pre-clearing: The lysate is pre-cleared by incubation with protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific for either TAAR1 or D2R overnight at 4°C.

-

Immune Complex Capture: Protein A/G agarose beads are added to capture the antibody-antigen complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS sample buffer and then analyzed by western blotting using antibodies against both TAAR1 and D2R. The presence of the co-immunoprecipitated receptor confirms the interaction.

Visualizations

Signaling Pathways

Caption: TAAR1 signaling pathways modulating glutamatergic neurotransmission.

Experimental Workflow

Caption: Workflow for investigating TAAR1's role in glutamate modulation.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports a multifaceted role for TAAR1 in the modulation of glutamatergic neurotransmission. Through its influence on NMDA receptor function, glutamate release, and uptake, TAAR1 emerges as a critical regulator of excitatory synaptic transmission. The intricate signaling pathways, including its interaction with the dopamine D2 receptor, provide a rich landscape for therapeutic intervention.

For drug development professionals, TAAR1 represents a promising target for novel therapeutics aimed at correcting glutamatergic imbalances in a range of neuropsychiatric disorders. Future research should focus on elucidating the precise molecular mechanisms of TAAR1-mediated effects in different neuronal populations and brain circuits. Further investigation into the therapeutic potential of TAAR1 agonists and antagonists in preclinical models of diseases characterized by glutamatergic dysfunction will be crucial for translating these fundamental findings into clinical applications. The development of ligands with specific biased signaling properties at the TAAR1-D2R heteromer could offer a new generation of drugs with enhanced efficacy and reduced side effects.

References

- 1. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TAAR1 Modulates Cortical Glutamate NMDA Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TAAR1 Modulates Cortical Glutamate NMDA Receptor Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Up-regulation of the Trace Amine Receptor, TAAR-1, in the Prefrontal Cortex of Individuals Affected by Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Trace Amine Associate Receptor 1 (TAAR1) as a New Target for the Treatment of Cognitive Dysfunction in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TAAR1 - Wikipedia [en.wikipedia.org]

- 10. Ligand recognition and G-protein coupling of trace amine receptor TAAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Trace amine-associated receptor 1 activation silences GSK3β signaling of TAAR1 and D2R heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Binding Pocket of Trace Amine-Associated Receptor 1 (TAAR1) Agonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the structural binding pocket of the Trace Amine-Associated Receptor 1 (TAAR1), a promising therapeutic target for neuropsychiatric disorders. Through a comprehensive review of recent structural and pharmacological data, this document outlines the key molecular interactions governing agonist binding and selectivity, details common experimental protocols for studying these interactions, and presents quantitative data for several key TAAR1 agonists.

Quantitative Analysis of TAAR1 Agonist Interactions

The binding affinity and functional potency of various agonists at the TAAR1 receptor have been characterized through numerous studies. The following tables summarize key quantitative data for a selection of endogenous amines, clinical candidates, and research compounds.

Table 1: Binding Affinities (Ki) of Selected Agonists at Human TAAR1

| Compound | Ki (nM) | Reference(s) |

| Ulotaront (SEP-363856) | 280 | [1] |

| 3-Iodothyronamine (T1AM) | 23.59 ± 0.62 | [2] |

Note: Comprehensive Ki data for all agonists is not consistently available in the public domain. EC50 values from functional assays are more commonly reported.

Table 2: Functional Potencies (EC50) and Efficacies (Emax) of Selected Agonists at Human TAAR1

| Compound | EC50 (nM) | Emax (% of β-PEA or as stated) | Reference(s) |

| Endogenous Agonists | |||

| β-phenylethylamine (β-PEA) | ~200 - 1700 | 100% | [3] |

| p-Tyramine | 414.9 | 99.0% | [4] |

| 3-Iodothyronamine (T1AM) | 742.6 | 70.5% | [4] |

| Clinical & Preclinical Compounds | |||

| Ulotaront (SEP-363856) | 140 - 180 | 101% - 109.07% | [1][4] |

| Ralmitaront (RO6889450) | 110.4 | 40.1% | [4][5] |

| LK00764 | 4.0 | 101% | [6] |

| RO5256390 | 5.3 | 103.3% | [4] |

| RO5263397 | 1.48 - 47 | 82% - 86.7% | [4] |

| Psychostimulants | |||

| Methamphetamine | Micromolar range | - | [7] |

| Atypical Antipsychotics | |||

| Asenapine | 273.7 | 88.7% | [4] |

The TAAR1 Agonist Binding Pocket: Key Residues and Molecular Interactions

Recent cryo-electron microscopy (cryo-EM) structures of TAAR1 in complex with various agonists have provided unprecedented insight into the molecular determinants of ligand recognition and receptor activation.[8] The binding site can be conceptualized as having a conserved core region and more variable extended pockets that accommodate diverse chemical scaffolds.

Core Binding Pocket:

The core of the binding pocket is characterized by interactions with the amine group and the phenyl ring of classic TAAR1 agonists.

-

Amine Interaction: A highly conserved aspartic acid residue, Asp1033.32 (Ballesteros-Weinstein numbering), forms a crucial salt bridge with the positively charged amine group of the agonists.[7][9] This interaction is a hallmark of aminergic GPCRs and is essential for anchoring the ligand in the binding pocket.

-

Aromatic Interactions: A cluster of aromatic residues creates a hydrophobic pocket that interacts with the phenyl ring of the agonists through π-π stacking and hydrophobic interactions. Key residues in this region include Phe186ECL2 , Trp2646.48 , Phe2676.51 , and Phe2686.52 .[9][10]

-

Hydrogen Bonding: In addition to the salt bridge, hydrogen bonds with residues such as Ser1073.36 and Tyr2947.43 further stabilize the ligand-receptor complex.[7][9]

Extended Binding Pockets and Selectivity:

The versatility of the TAAR1 binding pocket, which allows it to accommodate a wide range of agonists, is attributed to extended binding pockets and non-conserved residues.[8]

-

Species-Specific Selectivity: Differences in amino acid residues between human and rodent TAAR1 can lead to significant variations in agonist potency. For example, residue Ile2907.39 in human TAAR1, when mutated, can alter the potency of methamphetamine.[10] Similarly, residues at positions 4.56 and 7.39 have been shown to be key determinants of ligand preferences between rat and mouse TAAR1.[11]

-

Agonist-Specific Interactions: The unique chemical structures of different agonists allow them to form distinct interactions within the binding pocket. For instance, methamphetamine, with its additional methyl groups, engages in more extensive hydrophobic interactions with residues like V184ECL2 , F2686.52 , and I2907.39 compared to β-PEA.[9][10] The clinical candidate ulotaront is suggested to have a greater number of aromatic contacts within the TAAR1 binding pocket compared to its interactions with the 5-HT1A receptor, which may contribute to its dual pharmacology.[12]

-

Role of Extracellular Loop 2 (ECL2): The ECL2 of TAAR1 forms a "lid-like" structure over the binding pocket, with residues like Phe186ECL2 directly interacting with the bound agonist.[7][9] This feature contributes to the enclosed nature of the binding site and influences ligand entry and exit.

The diagram below illustrates the key interactions of a prototypical TAAR1 agonist within the binding pocket.

Caption: Key interactions within the TAAR1 agonist binding pocket.

Experimental Protocols

The characterization of TAAR1 agonists relies on a suite of in vitro assays. Below are detailed methodologies for two fundamental experimental procedures.

This assay is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[13][14][15][16]

a. Materials:

-

Cell membranes prepared from HEK-293 cells stably expressing human TAAR1.

-

Radioligand (e.g., [3H]-Tyramine).

-

Unlabeled test compounds (agonists).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates (e.g., GF/C filters pre-soaked in polyethyleneimine).

-

Scintillation cocktail.

-

Microplate scintillation counter.

b. Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots and resuspend in binding buffer to a final protein concentration of 5-20 µ g/well .

-

Assay Plate Setup:

-

Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand at a fixed concentration (typically at or near its Kd), and 150 µL of the membrane preparation to designated wells.

-

Non-specific Binding: Add 50 µL of a high concentration of a known unlabeled TAAR1 ligand (e.g., 10 µM p-Tyramine), 50 µL of radioligand, and 150 µL of membrane preparation.

-

Competition: Add 50 µL of the unlabeled test compound at various concentrations (typically a 10-point serial dilution), 50 µL of radioligand, and 150 µL of membrane preparation.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

This assay measures the ability of an agonist to stimulate the Gs-protein-coupled signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).[17]

a. Materials:

-

HEK-293 cells transiently or stably expressing human TAAR1.

-

Cell culture medium (e.g., DMEM).

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

Test compounds (agonists).

-

Positive control (e.g., β-phenylethylamine).

-

cAMP detection kit (e.g., HTRF, BRET, or ELISA-based).

-

Microplate reader compatible with the detection kit.

b. Procedure:

-

Cell Culture: Plate TAAR1-expressing HEK-293 cells in 96-well plates and grow to 80-90% confluency.

-

Assay Preparation: On the day of the assay, replace the culture medium with stimulation buffer and pre-incubate for 30 minutes at 37°C.

-

Compound Addition: Add various concentrations of the test compounds or positive control to the wells. Include a vehicle control (buffer only).

-

Stimulation: Incubate the plate for 15-30 minutes at 37°C to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit. This typically involves adding lysis reagents and detection antibodies/probes.

-

Data Analysis:

-

Generate a standard curve if using an ELISA-based kit.

-

Plot the cAMP response (e.g., HTRF ratio, luminescence, or absorbance) against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.

-

Caption: Workflow for a cAMP accumulation functional assay.

TAAR1 Signaling Pathways

TAAR1 activation initiates downstream signaling cascades primarily through the coupling to Gs and Gq proteins.[18][19][20][[“]]

-

Gs Pathway: The canonical signaling pathway for TAAR1 involves the activation of the Gs alpha subunit. This stimulates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[22] Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating neuronal activity.[18]

-

Gq Pathway: Several studies have also demonstrated that TAAR1 can couple to Gq proteins.[19][20] Activation of Gq stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

-

β-Arrestin Pathway: Like many GPCRs, TAAR1 can also signal through β-arrestin-mediated pathways, particularly when it forms heterodimers with the dopamine (B1211576) D2 receptor.[22] This can lead to G-protein independent signaling events.

The following diagram illustrates the primary Gs and Gq signaling pathways activated by a TAAR1 agonist.

Caption: TAAR1 activates both Gs and Gq signaling pathways.

References

- 1. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bluelight.org [bluelight.org]

- 4. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. LK00764 - Wikipedia [en.wikipedia.org]

- 7. Researchers Uncover Molecular Mechanism of Methamphetamine Binding to Trace Amine Receptor TAAR1----Chinese Academy of Sciences [english.cas.cn]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Molecular Basis of Species-Specific Ligand Activation of Trace Amine-Associated Receptor 1 (TAAR1) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 16. Receptor-Ligand Binding Assays [labome.com]

- 17. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 18. TAAR1 - Wikipedia [en.wikipedia.org]

- 19. Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. consensus.app [consensus.app]

- 22. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Pharmacology of Novel TAAR1 Agonist Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals